Ethyl 2-(pyrimidin-5-YL)acetate

Description

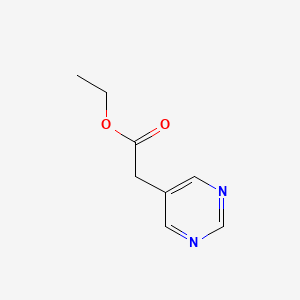

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyrimidin-5-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)3-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFYKRSTLSLCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614355 | |

| Record name | Ethyl (pyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-48-8 | |

| Record name | Ethyl (pyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Pyrimidin 5 Yl Acetate

Retrosynthetic Analysis and Strategic Disconnections for the Pyrimidine (B1678525) Core

A retrosynthetic analysis of Ethyl 2-(pyrimidin-5-YL)acetate reveals several logical disconnections to arrive at simple, commercially available starting materials. The primary target molecule can be disconnected at the C-C bond between the pyrimidine ring and the acetate (B1210297) side chain, or through various cleavages of the pyrimidine ring itself.

Primary Disconnections:

C5-Side Chain Disconnection: The most straightforward disconnection involves breaking the bond between the C5 position of the pyrimidine ring and the acetate moiety. This leads to a pyrimidin-5-yl synthon (which could be a halide or a metal species) and an ethyl acetate-derived synthon. This strategy points towards a forward synthesis involving a cross-coupling reaction.

Pyrimidine Ring Disconnections: The pyrimidine ring itself can be retrosynthetically disassembled in several ways, with the most common being a [3+3] or a [4+2] fragmentation.

[3+3] Disconnection: This approach breaks the ring into a three-carbon dielectrophile and a dinucleophile containing the N-C-N fragment (e.g., formamidine).

[4+2] Disconnection: This involves a four-atom fragment and a two-atom fragment, which is less common for this specific substitution pattern.

These disconnections form the basis for the synthetic strategies detailed in the following sections.

Conventional Synthetic Routes to this compound

Conventional methods for synthesizing the pyrimidine core and subsequently functionalizing it to yield this compound have been widely employed. These typically involve the construction of the heterocyclic ring followed by the introduction or modification of the side chain.

Cyclocondensation Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine ring is often achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. um.es This is a robust and versatile method for creating a wide array of substituted pyrimidines.

A plausible route to a precursor for this compound could involve the condensation of a suitably substituted three-carbon component with formamidine (B1211174). For instance, the reaction of a derivative of malonic acid with formamidine can lead to a pyrimidine ring with substituents at the C4 and C6 positions, which can then be further modified.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| β-keto ester | Amidine | Ultrasound irradiation | Fully substituted pyrimidines | um.es |

| 1,3-dicarbonyl compound | Urea (B33335)/Thiourea | Polyphosphate ester | Dihydropyrimidines | ucla.edu |

| Aldehyde, Acetoacetate, Urea | NaY zeolite | Tetrahydropyrimidines | Tetrahydropyrimidines | ucla.edu |

Derivatization and Functionalization of Precursors

Once the pyrimidine ring is formed, the introduction of the ethyl acetate group at the C5 position is a key step. This can be achieved through the functionalization of a pre-existing group or by direct introduction onto the pyrimidine core.

One common strategy involves the use of a halogenated pyrimidine intermediate, such as 5-bromopyrimidine (B23866). This intermediate can then undergo a variety of cross-coupling reactions to introduce the desired side chain. For example, a Negishi or Stille coupling with an appropriate organometallic reagent derived from ethyl acetate could be employed.

Another approach is the direct formylation of an electron-rich pyrimidine at the C5 position using the Vilsmeier-Haack reaction, followed by further elaboration of the resulting aldehyde to the ethyl acetate side chain. cymitquimica.comresearchgate.netnih.gov The Vilsmeier-Haack reaction typically uses a substituted formamide (B127407) and phosphorus oxychloride to generate the electrophilic Vilsmeier reagent. cymitquimica.com

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has seen a surge in the use of catalytic methods to improve efficiency, selectivity, and environmental friendliness. The synthesis of this compound has also benefited from these advancements, particularly in the realm of transition metal and organocatalysis.

Transition Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been applied to the synthesis of substituted pyrimidines. nih.gov A key strategy for synthesizing this compound involves the coupling of a 5-halopyrimidine with a suitable organometallic reagent.

For instance, the Suzuki-Miyaura coupling of 5-bromopyrimidine with an ethyl acetate-derived boronic ester in the presence of a palladium catalyst and a base would be a direct route to the target molecule. Similarly, Sonogashira coupling could be used to introduce an alkyne at the C5 position, which can then be further reduced and functionalized to the acetate side chain.

A patented process describes the synthesis of pyrimidine-2-acetic acid esters by reacting a 2-halomethylpyrimidine with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex catalyst and a base. While this patent focuses on the 2-position, a similar strategy could potentially be adapted for the 5-position.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-substituted benzyloxy-5-bromopyrimidines | Aryl boronic acids | PdCl2(PPh3)2 | 2,5-disubstituted pyrimidines | |

| 4,6-dichloropyrimidines | Arylboronic acids | Pd(OAc)2/PPh3/K3PO4 | 4,6-diarylpyrimidines | nih.gov |

| 2-halomethylpyrimidine | Carbon monoxide, Alcohol | Palladium-phosphine complex | Pyrimidine-2-acetic acid esters |

Organocatalytic Methods

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding toxic metal residues. While specific organocatalytic methods for the direct synthesis of this compound are not extensively reported, general principles of organocatalysis can be applied.

For example, an organocatalyzed Michael addition of a nucleophile to a pyrimidine-based acceptor could be a potential route. Furthermore, organocatalytic methods are well-established for the enantioselective synthesis of related heterocyclic compounds, which could be relevant for the synthesis of chiral derivatives of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern organic synthesis to mitigate environmental impact. blazingprojects.com For the synthesis of this compound, this involves a focus on alternative reaction media, sustainable catalytic systems, and maximizing the incorporation of starting materials into the final product.

Traditional organic syntheses often rely on large volumes of volatile and hazardous organic solvents. Green chemistry seeks to replace these with more sustainable alternatives, such as water, or by eliminating the solvent entirely.

Solvent-Free Conditions: Solvent-free, or neat, reactions offer significant environmental benefits by reducing solvent waste, which is a major contributor to pollution in the chemical industry. tandfonline.com For the synthesis of pyrimidine derivatives, multicomponent reactions conducted under solvent-free conditions, sometimes with microwave irradiation, have proven effective. researchgate.netresearchgate.net These methods can lead to high yields, shorter reaction times, and simplified product isolation. researchgate.net For instance, a one-pot, three-component coupling of aldehydes, alkynes, and a nitrogen source can be achieved without a solvent, catalyzed by environmentally benign catalysts like ferric chloride. researchgate.net

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. jddhs.com Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and glycerol (B35011) or urea), are also emerging as environmentally benign reaction media for synthesizing functionalized pyrimidines. nih.govresearchgate.net These solvents can be biodegradable and are prepared from inexpensive, recyclable components. researchgate.net Research on related heterocyclic syntheses has shown that using aqueous media or DES can facilitate high yields and selectivity. nih.govtandfonline.com

The shift from stoichiometric reagents to catalytic systems, especially those that are reusable and derived from abundant, non-toxic materials, is a cornerstone of green synthesis.

Heterogeneous Catalysts: The development of reusable heterogeneous catalysts is a key area of research. Nanocatalysts, such as nano-SiO2 and nano-ZnO, have been used for the one-pot synthesis of pyrimidine-containing compounds, offering advantages like easy separation from the reaction mixture and reusability. hilarispublisher.com These solid-supported catalysts often allow for milder reaction conditions and can be used in solvent-free or aqueous systems. hilarispublisher.com

Homogeneous Catalysis: Advanced homogeneous catalysts are also being designed for sustainability. Iridium-pincer complexes have been shown to be highly efficient in the multicomponent synthesis of pyrimidines from alcohols and amidines. organic-chemistry.orgacs.orgnih.gov This process is notable for its high regioselectivity and yields, liberating only water and hydrogen as byproducts. acs.orgsci-hub.se Such catalytic systems allow for the use of alcohols, which can be derived from renewable biomass, as starting materials. acs.orgbohrium.com

The following table summarizes various sustainable catalytic systems used in the synthesis of pyrimidine derivatives, which could be adapted for producing this compound.

Interactive Data Table: Sustainable Catalytic Systems for Pyrimidine Synthesis| Catalyst System | Reaction Type | Solvent/Conditions | Key Advantages | Yields | Reference |

|---|---|---|---|---|---|

| Iridium-Pincer Complex | Multicomponent (Alcohols, Amidine) | tert-Amyl Alcohol | High regioselectivity, uses renewable feedstocks, liberates H₂ and H₂O | Up to 93% | organic-chemistry.org, acs.org, bohrium.com |

| NH₄I | Three-component Tandem | Metal- and Solvent-Free | Simple starting materials, broad scope, gram-scale possible | Moderate to Good | acs.org, organic-chemistry.org |

| Ferric Chloride (FeCl₃) | Three-component Coupling | Solvent-Free | Environmentally friendly catalyst, simple operation | Good to Excellent | researchgate.net |

| Deep Eutectic Solvents (e.g., ChCl/Urea) | Regiodivergent Synthesis | Benign reaction medium | Temperature-controlled selectivity, biodegradable | 45-88% | nih.gov, researchgate.net |

| Nano-ZnO | Multicomponent Reaction | Solvent-Free | Reusable catalyst, excellent yields, short reaction time | Good to Excellent | hilarispublisher.com |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. nih.govprimescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful.

To maximize atom economy in the synthesis of this compound, synthetic routes should be designed to minimize the formation of byproducts. Multicomponent reactions are particularly advantageous in this regard as they combine several starting materials in a single step to form a complex product, often with high atom efficiency. acs.orgnih.gov For example, a reaction that assembles the pyrimidine ring and attaches the ethyl acetate side chain in one pot would be preferable to a multi-step synthesis involving protecting groups and generating stoichiometric waste.

The Environmental Factor (E-Factor) , defined as the total mass of waste generated per mass of product, is another critical metric. chembam.com The pharmaceutical industry traditionally has a high E-Factor, but green chemistry principles aim to reduce this significantly. chembam.com

Strategies for Waste Minimization:

Process Optimization: Streamlining manufacturing processes and optimizing reaction conditions can reduce the amount of raw materials needed and thus minimize waste. numberanalytics.com

Recycling: Recovering and reusing catalysts, solvents, and unreacted starting materials is crucial. jddhs.comnumberanalytics.com

Telescoping Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can save significant amounts of solvent and energy, thereby reducing waste. tandfonline.com

The table below provides a hypothetical atom economy calculation for a plausible synthesis route to this compound, illustrating the principle.

Interactive Data Table: Illustrative Atom Economy Calculation This is a hypothetical route for illustrative purposes.

| Reactant A (e.g., a 1,3-dicarbonyl equivalent) | Reactant B (e.g., Formamidine) | Product: this compound | Byproduct(s) | % Atom Economy |

|---|---|---|---|---|

| Formula: C₆H₈O₃ | Formula: CH₄N₂ | Formula: C₈H₁₀N₂O₂ | Formula: 2 H₂O | |

| MW: 144.13 g/mol | MW: 44.06 g/mol | MW: 166.18 g/mol | MW: 18.02 g/mol (x2) | (166.18 / (144.13 + 44.06)) * 100 = 88.3% |

MW = Molecular Weight

Scale-Up Considerations and Industrial Synthesis Methodologies

Translating a laboratory-scale synthesis to an industrial process presents numerous challenges, including reaction kinetics, heat transfer, mass transport, safety, and cost-effectiveness. numberanalytics.com Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, is a key strategy in modern chemical production. pharmasalmanac.comcetjournal.it

Key Scale-Up Challenges:

Reactor Design: The choice of reactor is critical. While batch reactors are traditional, continuous flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and improving safety, especially for highly exothermic reactions. numberanalytics.comresearchgate.net

Solid-Phase Synthesis: For certain pyrimidine derivatives, solid-phase synthesis has been successfully scaled up. acs.org This approach simplifies purification, as excess reagents and byproducts are washed away, but can be limited by the loading capacity of the solid support. acs.orgresearchgate.net

Catalyst Stability and Recovery: In large-scale production, the cost and lifecycle of the catalyst are significant factors. Heterogeneous catalysts that can be easily filtered and reused are often preferred. For homogeneous catalysts, efficient recovery and recycling protocols are necessary.

Downstream Processing: Purification of the final product can be a major cost and waste contributor. Syntheses that produce a cleaner product with fewer impurities simplify downstream processing. Crystallization is often a preferred method for purification on a large scale.

Industrial Methodologies: For a molecule like this compound, an industrial synthesis would likely favor a convergent approach, where different fragments of the molecule are synthesized separately and then combined. Continuous flow chemistry is increasingly being adopted for the manufacture of active pharmaceutical ingredients (APIs) and intermediates. pharmasalmanac.com This technology allows for precise control over reaction conditions, rapid optimization, and enhanced safety, making it suitable for producing high-value heterocyclic compounds. numberanalytics.comunito.it The use of enabling technologies like microwave-assisted synthesis may also be integrated to accelerate reaction rates and improve yields on an industrial scale. numberanalytics.com

Chemical Reactivity and Transformation of Ethyl 2 Pyrimidin 5 Yl Acetate

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyrimidine (B1678525) Ring

The reactivity of the pyrimidine ring in Ethyl 2-(pyrimidin-5-yl)acetate towards substitution reactions is heavily influenced by the presence of two electron-withdrawing nitrogen atoms.

Electrophilic Aromatic Substitution: The pyrimidine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution. bhu.ac.in Reactions such as nitration, halogenation, or Friedel-Crafts acylation, which typically proceed readily with electron-rich aromatic systems, are difficult to achieve on an unactivated pyrimidine ring. bhu.ac.inresearchgate.net The strongly acidic conditions often required for these reactions lead to the protonation of the nitrogen atoms, further deactivating the ring towards electrophilic attack. bhu.ac.in For an electrophile to be introduced, particularly at the C-5 position, the ring generally requires pre-activation by electron-donating groups, such as amino or hydroxyl groups. researchgate.net In the absence of such activating groups, direct electrophilic substitution on the pyrimidine ring of this compound is of little synthetic importance. bhu.ac.in

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. bhu.ac.in While the parent this compound lacks a leaving group, its halogenated derivatives are key intermediates for SNAr reactions. Positions C-2, C-4, and C-6 of the pyrimidine ring are particularly activated for nucleophilic attack. bhu.ac.in

For instance, a derivative such as Ethyl 2-(2-chloropyrimidin-5-yl)acetate can readily react with a variety of nucleophiles. uni.lu The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The electron-withdrawing nitrogen atoms of the pyrimidine ring stabilize the negative charge of this intermediate, facilitating the reaction. bhu.ac.in This strategy is widely used to introduce diverse functionalities onto the pyrimidine scaffold.

| Nucleophile | Reagent Example | Product Class |

| Amines | R-NH₂ | 2-Aminopyrimidine derivatives |

| Alcohols | R-OH / NaH | 2-Alkoxypyrimidine derivatives |

| Thiols | R-SH / K₂CO₃ | 2-(Alkylthio)pyrimidine derivatives |

| Azides | NaN₃ | 2-Azidopyrimidine derivatives |

This table illustrates potential SNAr reactions on a hypothetical Ethyl 2-(2-chloropyrimidin-5-yl)acetate intermediate.

Reactions Involving the Ester Moiety

The ethyl ester group of this compound is a versatile functional handle that can undergo a variety of classical ester transformations. These reactions provide a straightforward route to modify the side chain, leading to a range of useful derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(pyrimidin-5-yl)acetic acid. This reaction is typically carried out under basic conditions, for example, by treatment with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) in a solvent such as methanol (B129727), followed by acidic workup. nih.gov

Amidation: Direct reaction of the ester with ammonia (B1221849) or primary/secondary amines can yield the corresponding primary, secondary, or tertiary amides. This transformation is fundamental in medicinal chemistry for creating derivatives with altered solubility and hydrogen-bonding capabilities. The synthesis of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives highlights the utility of this reaction on a pyrimidine core. nih.gov

Hydrazinolysis: Treatment of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) replaces the ethoxy group with a hydrazide moiety (-CONHNH₂). mdpi.com The resulting 2-(pyrimidin-5-yl)acetohydrazide is a valuable intermediate for synthesizing other heterocyclic systems like 1,2,4-triazoles or 1,3,4-oxadiazoles. mdpi.com

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(pyrimidin-5-yl)ethanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol (e.g., methanol or benzyl (B1604629) alcohol) can replace the ethyl group, yielding a different ester.

| Reaction | Reagents | Product |

| Hydrolysis | NaOH (aq), then H₃O⁺ | 2-(Pyrimidin-5-yl)acetic acid |

| Amidation | RNH₂, heat | N-Alkyl-2-(pyrimidin-5-yl)acetamide |

| Hydrazinolysis | N₂H₄·H₂O, EtOH | 2-(Pyrimidin-5-yl)acetohydrazide |

| Reduction | LiAlH₄, THF | 2-(Pyrimidin-5-yl)ethanol |

This table summarizes key transformations of the ester moiety in this compound.

Modifications at the α-Carbon of the Acetate (B1210297) Side Chain

The methylene (B1212753) (CH₂) group situated between the pyrimidine ring and the carbonyl of the ester is known as the α-carbon. The protons attached to this carbon are acidic due to the electron-withdrawing effects of both the adjacent pyrimidine ring and the ester carbonyl group. This acidity allows for the deprotonation of the α-carbon by a suitable base (e.g., sodium ethoxide, lithium diisopropylamide) to form a stabilized enolate anion. This enolate is a potent nucleophile and can be used in various carbon-carbon bond-forming reactions.

Key reactions involving the α-carbon include:

Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide, benzyl bromide) in an SN2 reaction to introduce an alkyl substituent at the α-position. This allows for the synthesis of α-substituted pyrimidin-5-yl acetate derivatives.

Aldol Condensation: The enolate can add to aldehydes or ketones to form β-hydroxy ester derivatives after a workup.

Claisen Condensation: Reaction of the enolate with another ester molecule can lead to the formation of β-keto esters.

These modifications at the α-carbon are crucial for elaborating the side-chain structure, providing access to compounds with increased complexity and diverse stereochemical arrangements.

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites in derivatives of this compound makes regioselectivity and chemoselectivity critical considerations in their synthetic application.

Regioselectivity refers to the preferential reaction at one position over another. A prime example can be seen in the chemistry of pyrimidines bearing multiple different leaving groups. For instance, in a molecule like 5-bromo-2-chloropyrimidine, the two halogen atoms exhibit different reactivities. researchgate.net The chlorine at the 2-position is more susceptible to nucleophilic aromatic substitution, whereas the bromine at the 5-position is more suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions). researchgate.net By carefully choosing the reagents and reaction conditions, one can selectively functionalize one position while leaving the other intact for subsequent transformations. This differential reactivity allows for a controlled, stepwise construction of complex molecules.

Chemoselectivity involves the selective reaction of one functional group in the presence of other potentially reactive groups. For example, it is possible to selectively hydrolyze the ester group of a halogenated derivative like Ethyl 2-(2-chloropyrimidin-5-yl)acetate to its corresponding carboxylic acid without displacing the chlorine atom, by using mild basic conditions. Conversely, treatment with a strong nucleophile like an amine at elevated temperatures would favor SNAr at the C-2 position while leaving the ester group untouched. The ability to control which part of the molecule reacts is fundamental to efficient multi-step synthesis.

Derivatization for Library Synthesis

This compound and its derivatives are valuable scaffolds for the construction of compound libraries for high-throughput screening in drug discovery. nih.gov The capacity for diversification at multiple points—the pyrimidine ring, the ester moiety, and the α-carbon—allows for the rapid generation of a large number of structurally related analogues.

A common strategy involves a divergent synthetic approach starting from a common intermediate. For example:

Ester Hydrolysis and Amide Coupling: this compound can be hydrolyzed to 2-(pyrimidin-5-yl)acetic acid. This acid can then be coupled with a large library of commercially available amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to produce a diverse array of amides. This approach was used to generate libraries of pyrimidine derivatives as potential STAT6 inhibitors. nih.gov

SNAr on a Halogenated Core: Starting with an intermediate like Ethyl 2-(2-chloropyrimidin-5-yl)acetate, a library can be synthesized by reacting it with a diverse set of nucleophiles such as primary and secondary amines, thiols, or phenols. uni.lumdpi.com Each reaction introduces a different substituent at the C-2 position of the pyrimidine ring, yielding a library of compounds with varied electronic and steric properties.

This modular approach enables the systematic exploration of the chemical space around the pyrimidine scaffold, which is crucial for identifying structure-activity relationships (SAR) and optimizing lead compounds in medicinal chemistry programs. nih.govnih.gov

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of Ethyl 2 Pyrimidin 5 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For Ethyl 2-(pyrimidin-5-YL)acetate, ¹H NMR would identify the distinct proton environments. The ethyl group is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. bris.ac.uk The methylene protons of the acetate (B1210297) group (CH₂COO) would appear as a singlet, while the protons on the pyrimidine (B1678525) ring would present unique signals based on their positions and couplings. Specifically, the proton at position 2 of the pyrimidine ring would likely appear as a singlet, and the protons at positions 4 and 6 would appear as a singlet (or a very closely coupled doublet system).

¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene bridge, and the distinct carbons of the pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and standard chemical shift ranges.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl CH₃ | ¹H | ~1.2-1.4 | Triplet (t) |

| Ethyl CH₂ | ¹H | ~4.1-4.3 | Quartet (q) |

| Acetate CH₂ | ¹H | ~3.7-3.9 | Singlet (s) |

| Pyrimidine H-2 | ¹H | ~9.1-9.3 | Singlet (s) |

| Pyrimidine H-4, H-6 | ¹H | ~8.8-9.0 | Singlet (s) |

| Ethyl CH₃ | ¹³C | ~14 | - |

| Ethyl CH₂ | ¹³C | ~61 | - |

| Acetate CH₂ | ¹³C | ~40 | - |

| Pyrimidine C-5 | ¹³C | ~125-130 | - |

| Pyrimidine C-4, C-6 | ¹³C | ~157-159 | - |

| Pyrimidine C-2 | ¹³C | ~160-162 | - |

| Carbonyl C=O | ¹³C | ~168-171 | - |

To confirm the assignments made from 1D NMR spectra and to establish connectivity between atoms, multidimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would definitively link the ethyl group's methylene and methyl protons, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. It would be used to unambiguously assign the signals for the ethyl group carbons, the acetate methylene carbon, and the protonated carbons of the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows couplings between protons and carbons over two to three bonds. It is invaluable for piecing together the molecular skeleton. For instance, correlations would be expected from the acetate methylene protons to the ester carbonyl carbon and to carbons C-5 and C-4/C-6 of the pyrimidine ring, confirming the attachment point of the side chain.

While solution-state NMR is more common, solid-state NMR (ssNMR) provides crucial information when the compound is a solid, either crystalline or amorphous, or when it is insoluble. Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can provide chemical shift information similar to solution NMR, helping to characterize the compound in its solid form. This can reveal the presence of different polymorphs (crystal forms) or confirm the structure if single crystals for X-ray diffraction cannot be grown.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a vital technique that provides the exact mass of a molecule with high precision. This allows for the unambiguous determination of the elemental formula. For this compound (C₈H₁₀N₂O₂), the expected monoisotopic mass is 166.0742 g/mol . chemscene.com An HRMS measurement confirming this value would validate the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron ionization, EI) provides a roadmap of the molecule's structure. The molecular ion ([M]⁺) undergoes characteristic cleavage at its weakest points. chemguide.co.uk

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Structure | m/z (mass/charge) | Neutral Loss |

| Molecular Ion | [C₈H₁₀N₂O₂]⁺ | 166 | - |

| Loss of ethoxy radical | [C₆H₅N₂O]⁺ | 121 | •OCH₂CH₃ |

| Loss of ethyl group | [C₆H₅N₂O₂]⁺ | 137 | •CH₂CH₃ |

| Pyrimidin-5-ylmethyl cation | [C₅H₅N₂]⁺ | 93 | •COOCH₂CH₃ |

| Acylium ion from ethyl acetate | [CH₃CO]⁺ | 43 | - |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these techniques excellent for functional group identification.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group. iucr.org Other key bands would include C-O stretches, C-H stretches for the alkyl and aromatic parts, and characteristic ring stretching and bending vibrations for the pyrimidine moiety. mdpi.comnih.gov

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (sp³) | Ethyl, Methylene | 2850-3000 | Medium-Strong |

| C-H Stretch (sp²) | Pyrimidine Ring | 3000-3100 | Medium-Weak |

| C=O Stretch | Ester | 1735-1750 | Strong |

| C=N / C=C Stretch | Pyrimidine Ring | 1450-1650 | Medium-Strong |

| C-O Stretch | Ester | 1150-1250 | Strong |

Raman spectroscopy provides complementary information, particularly for the symmetric non-polar bonds, such as the C=C bonds within the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The pyrimidine ring and the carbonyl group of the ester are chromophores that absorb in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic pyrimidine system and n → π* transitions associated with the non-bonding electrons on the nitrogen atoms and the carbonyl oxygen. researchgate.net This analysis helps to confirm the presence of these conjugated systems within the molecule.

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a high-quality single crystal, X-ray crystallography stands as the gold standard for structural elucidation. nih.gov This technique provides an exact three-dimensional model of the molecule as it exists in the crystal lattice.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of electron density maps, from which the precise positions of all atoms (excluding hydrogens, which are often inferred) can be determined. iucr.org The results yield highly accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, X-ray crystallography reveals how molecules pack together in the solid state, detailing any intermolecular interactions such as hydrogen bonds or π-stacking, which are crucial for understanding the material's physical properties. researchgate.net

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, which serves as a crucial intermediate in various synthetic processes, ensuring its purity is paramount. Chromatographic methods provide the necessary sensitivity and resolution to detect and quantify not only the main compound but also any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It offers high resolution, accuracy, and sensitivity for both purity assessment and quantification.

Detailed Research Findings: The separation in HPLC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, such as a mixture of water and a miscible organic solvent like methanol (B129727) or acetonitrile. pensoft.netrjptonline.org

The retention of this compound is controlled by the composition of the mobile phase. An isocratic elution, where the mobile phase composition remains constant, can be effective for routine purity checks. ekb.eg However, a gradient elution, where the proportion of the organic solvent is increased over time, is often employed for separating the main compound from a complex mixture of impurities with varying polarities. Detection is typically performed using an ultraviolet (UV) detector, as the pyrimidine ring exhibits strong absorbance in the UV region. The method must be validated according to ICH guidelines to ensure it is accurate, precise, and specific for its intended purpose. pensoft.net

| Parameter | Typical Conditions for this compound Analysis |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of Acetonitrile and Water, or Methanol and Water pensoft.net |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Spectrophotometry (e.g., at 254 nm) |

| Column Temperature | Ambient to 40°C |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. This compound, being an ester, generally possesses sufficient volatility and thermal stability to be analyzed by GC without derivatization. This method is highly effective for assessing purity and detecting volatile impurities.

Detailed Research Findings: In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (e.g., helium or nitrogen). The choice of the column's stationary phase is critical for achieving good resolution. A mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase (e.g., HP-5), is often suitable for separating pyrimidine derivatives. doaj.org

The oven temperature is programmed to increase during the analysis, which allows for the efficient elution of compounds with different boiling points. jmaterenvironsci.com A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds and a wide linear range. For structural confirmation, GC can be coupled with a mass spectrometer. jmaterenvironsci.com

| Parameter | Typical Conditions for this compound Analysis |

| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film) doaj.org |

| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min) jmaterenvironsci.com |

| Injector Temperature | 250 - 300°C jmaterenvironsci.com |

| Oven Program | Initial hold at a lower temperature (e.g., 80°C), followed by a ramp (e.g., 5-10°C/min) to a final temperature (e.g., 300°C) jmaterenvironsci.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split/Splitless |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. nih.govsaspublishers.com For the definitive structural elucidation of this compound and the unambiguous identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. iosrjournals.orgresearchgate.net

Detailed Research Findings: GC-MS couples a gas chromatograph with a mass spectrometer. nih.gov As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized. The resulting mass spectrum provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak and structural details from the fragmentation pattern. nih.gov This "fingerprint" can be compared against spectral libraries for positive identification. jmaterenvironsci.com

LC-MS is particularly valuable as it combines the versatility of HPLC for separating a wide range of compounds with the powerful detection capabilities of mass spectrometry. saspublishers.com This is crucial for identifying non-volatile or thermally labile impurities that cannot be analyzed by GC. researchgate.net Techniques like electrospray ionization (ESI) are used to generate ions from the eluent before they enter the mass analyzer. mdpi.com Tandem mass spectrometry (LC-MS/MS) can further enhance structural elucidation by selecting a specific ion and fragmenting it to obtain more detailed structural information, which is essential for distinguishing between isomers. nih.gov Commercial suppliers often provide LC-MS and GC-MS data to confirm the structure and purity of compounds like Ethyl 2-(pyrimidin-2-yl)acetate, a close isomer. synhet.combldpharm.com

| Technique | Separation Principle | Detection Principle | Key Advantages for Analysis |

| GC-MS | Volatility and interaction with stationary phase | Mass-to-charge ratio of ionized fragments | Provides molecular weight and a unique fragmentation pattern for structural confirmation of volatile compounds. nih.gov |

| LC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of ionized molecules | Applicable to a broader range of compounds, including non-volatile and thermally unstable ones; provides molecular weight information. saspublishers.com |

| LC-MS/MS | Partitioning between mobile and stationary phases | Fragmentation of selected precursor ions | Offers enhanced selectivity and detailed structural information, crucial for identifying unknown impurities and distinguishing isomers. nih.gov |

Computational Chemistry and Molecular Modeling Studies of Ethyl 2 Pyrimidin 5 Yl Acetate

Quantum Chemical Calculations of Electronic Structure, Geometry, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity, providing a basis for more complex modeling studies.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For Ethyl 2-(pyrimidin-5-yl)acetate, DFT calculations would be instrumental in determining its optimized geometry, including bond lengths, bond angles, and dihedral angles.

While specific DFT data for this compound is scarce, studies on analogous compounds, such as Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate, reveal important electronic features that can be extrapolated. In such derivatives, the pyrimidine (B1678525) ring is predicted to have a significant electron deficiency. This is due to the electron-withdrawing nature of the nitrogen atoms within the ring. The acetate (B1210297) group also contributes to the polarization of the ring, which can enhance its reactivity towards nucleophilic substitution. For the unsubstituted this compound, a similar electron-deficient character of the pyrimidine ring is expected, which would influence its chemical behavior.

A hypothetical DFT study on this compound would likely focus on calculating key properties, which are presented in the following table as a representative example of what such a study would yield.

| Parameter | Hypothetical Calculated Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Negative charges on N atoms, positive charges on adjacent C atoms | Reveals the sites most susceptible to electrophilic and nucleophilic attack. |

| Bond Lengths (C-N in pyrimidine) | ~1.33 - 1.34 Å | Provides information on the aromatic character and stability of the pyrimidine ring. |

| Bond Angle (C-C-O in ester) | ~125° | Reflects the sp² hybridization of the carbonyl carbon. |

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring, while the LUMO would also be associated with the π-system of the ring. The electron-withdrawing nature of the nitrogen atoms would lower the energy of both the HOMO and LUMO compared to a corresponding benzene (B151609) derivative. A smaller HOMO-LUMO gap would suggest higher reactivity.

| Molecular Orbital | Expected Energy Range (eV) | Significance |

| HOMO | -6.5 to -7.5 | Indicates the molecule's potential as an electron donor in reactions. |

| LUMO | -1.0 to -2.0 | Indicates the molecule's potential as an electron acceptor in reactions. |

| HOMO-LUMO Gap | 4.5 to 5.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. For this compound, MD simulations would be valuable for exploring its conformational landscape and understanding how it might interact with a biological target over time. mdpi.com

The ethyl acetate side chain of the molecule possesses rotational freedom around several single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site.

In the context of ligand-target interactions, MD simulations can be used to assess the stability of a docked pose obtained from molecular docking studies. nih.gov By simulating the behavior of the ligand-protein complex in a solvent environment, researchers can observe whether the key interactions are maintained over time, providing a more dynamic and realistic picture of the binding event. nih.gov

Molecular Docking Studies with Relevant Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Given that pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases and other enzymes, molecular docking could be a powerful tool to screen for potential protein targets of this compound.

A typical molecular docking workflow would involve:

Identifying a protein of interest based on the known pharmacology of similar pyrimidine-containing molecules.

Obtaining the 3D structure of the protein, usually from a repository like the Protein Data Bank.

Generating a 3D model of this compound and optimizing its geometry.

Using a docking program to predict the binding mode and affinity of the compound within the protein's active site.

The results of a docking study are often presented as a docking score, which estimates the binding free energy, and a visual representation of the binding pose, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. While no specific docking studies for this compound have been reported, studies on other pyrimidine derivatives have successfully used this method to predict binding to enzymes like cholinesterases and protein kinases. acs.orgnih.gov

| Target Protein Class | Potential Interactions | Significance of Docking |

| Protein Kinases | Hydrogen bonding with hinge region residues, hydrophobic interactions in the ATP-binding pocket. | Identification of potential as a kinase inhibitor for applications in oncology or inflammation. |

| Dihydrofolate Reductase | Hydrogen bonding with key active site residues. | Exploration of potential antimicrobial or anticancer activity. |

| Cyclooxygenase (COX) | Interaction with the active site channel. | Investigation of potential anti-inflammatory properties. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. koreascience.kr A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-binding site of a target protein.

For this compound, a pharmacophore model could be developed based on a set of biologically active pyrimidine derivatives. researchgate.net Such a model might include features like hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the ester), a hydrophobic aromatic ring, and a hydrogen bond donor (if the molecule were to be hydrolyzed to the corresponding carboxylic acid).

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify other molecules that match the pharmacophoric features and are therefore likely to have similar biological activity. This approach can significantly accelerate the discovery of new lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scielo.br By developing a QSAR model, it is possible to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. nih.gov

For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govscielo.br

QSAR studies on pyrimidine derivatives have been successfully used to develop models for various activities, including larvicidal and anticancer effects. nih.govscielo.br These models can help to identify which structural modifications to the this compound scaffold are most likely to lead to an increase in a desired biological activity.

Biological Activities and Pharmacological Potential of Ethyl 2 Pyrimidin 5 Yl Acetate

Comprehensive In Vitro Biological Activity Evaluation

Despite the interest in pyrimidine-based compounds for drug discovery, dedicated in vitro studies to determine the biological activity of Ethyl 2-(pyrimidin-5-YL)acetate are not found in the current body of scientific literature.

Cytotoxicity and Anticancer Activity against Various Cell Lines

There are no available research articles or data that specifically investigate the cytotoxic or anticancer properties of this compound against any cancer cell lines. While numerous studies report on the anticancer potential of various other pyrimidine (B1678525) derivatives, these findings cannot be directly attributed to this compound.

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

Specific studies on the anti-inflammatory effects of this compound and its ability to modulate inflammatory mediators are not present in the available scientific literature. The anti-inflammatory potential of the general class of pyrimidines has been noted, but this has not been specifically investigated for this compound.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

There is a lack of published research on the antimicrobial efficacy of this compound. No studies were found that tested its activity against bacteria, fungi, or viruses.

Antioxidant Potential and Reactive Oxygen Species Scavenging

No specific data exists in the scientific literature regarding the antioxidant potential of this compound or its capacity to scavenge reactive oxygen species. While other pyrimidine compounds have been investigated for such properties, this specific molecule has not.

Other Emerging Biological Activities (e.g., Antidiabetic, Anticoagulant, Antimalarial)

Investigations into other potential biological activities of this compound, such as antidiabetic, anticoagulant, or antimalarial effects, have not been reported in the available scientific literature.

In Vivo Efficacy Studies in Relevant Animal Models

Consistent with the absence of in vitro data, there are no published in vivo studies on the efficacy of this compound in any animal models for any of the aforementioned biological activities. The lack of preclinical in vivo data indicates that the pharmacological potential of this specific compound remains unexplored.

Pharmacokinetic and Pharmacodynamic Profiling

Current publicly available scientific literature does not provide specific pharmacokinetic or pharmacodynamic profiles for this compound. However, research on structurally related compounds provides some context. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been conducted for more complex molecules containing an ethyl acetate (B1210297) moiety, suggesting that such compounds have the potential to be developed as therapeutic agents. nih.gov

The pharmacodynamics of related heterocyclic structures have been explored. A series of pyrazolylpyrimidinone compounds, which are structurally distinct but contain a pyrimidine core, were found to act as inhibitors of adenylyl cyclase type 1 (AC1). nih.gov The primary mechanism of action for these related compounds involves the modulation of specific enzymes, which in turn influences biochemical pathways associated with inflammation and pain. nih.gov For example, certain pyrimidine derivatives are known to modulate inflammatory pathways by inhibiting the expression and activity of inflammatory mediators.

Efficacy in Disease Models

Direct evidence for the efficacy of this compound in specific disease models is not extensively documented in the available research. However, studies on analogous compounds offer insights into its potential therapeutic applications. A representative analogue from a pyrazolylpyrimidinone series, developed for its inhibitory action on adenylyl cyclase 1 (AC1), demonstrated modest antiallodynic effects in a mouse model of inflammatory pain. nih.gov This suggests that scaffolds related to this compound may have potential in the development of treatments for chronic pain conditions. Despite showing analgesic effects, some of these related series have faced challenges with poor aqueous solubility, which can limit their application in further in vivo studies. nih.gov

Mechanistic Insights into Biological Actions

Enzyme Inhibition Studies (e.g., kinases, reductases)

This compound and its isomers serve as versatile intermediates in the synthesis of bioactive molecules, including kinase inhibitors. The electron-deficient nature of the pyrimidine ring is a key feature that influences its reactivity and biological activity.

While specific enzyme inhibition data for this compound is limited, extensive research has been conducted on structurally related pyrimidinone compounds. These studies have focused on the inhibition of adenylyl cyclase (AC), a crucial enzyme in signal transduction. Specifically, a series of pyrazolylpyrimidinone analogues were evaluated for their ability to inhibit Ca2+/calmodulin-stimulated AC1 and AC8 activity. Structure-activity relationship (SAR) studies revealed that substitutions on the pyrimidinone scaffold significantly impacted potency and selectivity. For example, an ethyl group at the 3-position of a related compound resulted in a sevenfold increase in potency against AC1 compared to an ethyl group at the 2-position. nih.gov These analogues represent some of the most potent and selective inhibitors of AC1 activity discovered to date. nih.gov

Table 1: Inhibition of Adenylyl Cyclase (AC) by Pyrimidinone Analogues Note: The following data pertains to pyrazolylpyrimidinone analogues, which are structurally related to, but distinct from, this compound.

| Compound (Analogue) | Modification | AC1 IC₅₀ (µM) | % AC8 Inhibition |

| 19 | 2-ethyl | 3.1 | 11–28% |

| 20 | 3-ethyl | 0.44 | 11–28% |

| 21 | 4-ethyl | 0.39 | 11–28% |

Source: Data extracted from research on a pyrimidinone series for selective inhibition of adenylyl cyclase 1. nih.gov

Additionally, highly complex derivatives incorporating an ethyl acetate fragment have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. nih.gov Molecular docking studies of these complex hybrids showed strong interactions with the VEGFR-2 active site. nih.gov

Receptor Binding and Modulation Assays

Specific receptor binding and modulation data for this compound are not detailed in the current body of research. General statements in the literature suggest that the pyrimidine ring, a core component of the molecule, can interact with various biological targets, including receptors, through mechanisms like hydrogen bonding and π-π interactions, thereby modulating their activity.

Cell Cycle Arrest and Apoptosis Induction Mechanisms

There is no direct evidence from the reviewed literature detailing the effects of this compound on cell cycle progression or apoptosis. However, research into complex heterocyclic systems containing related functional groups has explored these mechanisms.

Novel synthetic compounds, specifically ethyl 3-substituted-2-{4-oxo-2-(2-((3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)hydrazineyl)thiazol-5(4H)-ylidene}acetate derivatives, were evaluated for their cytotoxic potential against liver cancer cell lines. nih.gov Two of these compounds, 5d and 5g , were found to induce significant cellular cycle arrest at the G1 phase and promote late-stage apoptosis, leading to reduced cancer cell viability. nih.gov

Table 2: Cell Cycle and Apoptosis Induction by Complex Ethyl Acetate Derivatives Note: The compounds listed are complex heterocyclic systems and not this compound.

| Compound | Target Cell Lines | Observed Effect | Mechanism |

| 5d | Huh-7, HepG-2 | Potent antiproliferative activity | G1 phase cell cycle arrest, induction of late apoptosis |

| 5g | Huh-7, HepG-2 | Potent antiproliferative activity | G1 phase cell cycle arrest, induction of late apoptosis |

Source: Data from a study on novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives. nih.gov

These findings indicate that the broader chemical space around pyrimidine and acetate structures holds potential for interacting with the cellular machinery that governs cell division and programmed cell death.

Gene Expression and Proteomic Analysis in Response to Treatment

No studies were identified in the available literature that performed gene expression or proteomic analysis following treatment with this compound. This area remains an unexplored aspect of the compound's biological activity profile. Methodological research has noted that ethyl acetate can be used to remove detergents from peptide samples for mass spectrometry-based proteomic analysis, but this is a technical application and not a study of the compound's biological effects. nih.gov

Structure Activity Relationship Sar Studies of Ethyl 2 Pyrimidin 5 Yl Acetate Derivatives

Systematic Modification of the Pyrimidine (B1678525) Ring and its Impact on Biological Activity

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. researchgate.netnih.gov Strategic modifications at positions 2, 4, and 6 of the pyrimidine core can significantly alter the compound's interaction with biological targets, thereby affecting its efficacy.

Substitutions at the C2 and C4 positions of the pyrimidine ring have been shown to be critical for the biological activity of various pyrimidine series. For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the steric and electronic properties of the substituents at these positions greatly influenced inhibitory activity. researchgate.net The introduction of different amine groups at these positions can modulate the compound's ability to act as a hydrogen bond donor or acceptor, a key feature for target binding. mdpi.com

The C5 position, where the ethyl acetate (B1210297) moiety is located in the parent compound, is also a crucial point for modification. Studies on dUMP analogs targeting thymidylate synthase have shown that substitution at the C5 position of the pyrimidine ring affects binding affinity to the enzyme. nih.gov While minor modifications may not alter the binding in binary complexes, larger steric groups can impact the interaction. nih.gov Furthermore, modifications at the C5 position can influence the binding of essential cofactors to the target enzyme. nih.gov In a study of pyrimidine derivatives as bone anabolic agents, substitutions at the 4th and 6th positions with bulky groups like 2,4,5-trimethoxyphenyl and 4-bromophenyl were found to be important for activity. nih.gov

The following table summarizes the general impact of substitutions on the pyrimidine ring based on studies of related pyrimidine derivatives.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity | Reference |

| C2 | Amino groups, heterocycles | Can act as a hydrogen bond donor/acceptor, influencing target binding and selectivity. | mdpi.comresearchgate.net |

| C4 | Phenyl groups, anilines, piperazine | Often a key interaction point with the target protein; modifications can drastically alter potency. | mdpi.comresearchgate.netnih.gov |

| C5 | Halogens, alkyl, formyl | Can influence enzyme binding affinity and cofactor interactions; steric bulk is a critical factor. | nih.govresearchgate.netresearchgate.net |

| C6 | Phenyl groups, amino groups | Substitutions can enhance potency and modulate the overall shape and electronic properties of the molecule. | nih.govnih.gov |

This table is based on data from various pyrimidine derivatives and serves as a general guide for the potential impact of substitutions on the ethyl 2-(pyrimidin-5-yl)acetate scaffold.

Influence of Alterations to the Acetate Side Chain on Efficacy and Selectivity

The ethyl acetate side chain at the C5 position of the pyrimidine ring offers a versatile handle for chemical modification to fine-tune the pharmacological profile of the lead compound. Alterations to this side chain can affect the molecule's solubility, lipophilicity, metabolic stability, and interaction with the target protein.

One common modification is the conversion of the ester functionality to an amide. This change can introduce new hydrogen bonding capabilities and alter the electronic nature of the side chain. For example, in a series of pyrimidine derivatives developed as bone anabolic agents, the conversion of a primary amine at the C2 position to various amides, including those with long aliphatic chains, was explored to increase lipophilicity and efficacy. nih.gov This highlights the principle that modifying such side chains can significantly impact biological outcomes.

The length and composition of the linker between the pyrimidine ring and the terminal functional group are also critical. In the case of this compound, this corresponds to the acetate unit. Shortening or lengthening this linker can change the orientation of the terminal group within the binding pocket of a target protein. Furthermore, modifying the ethyl group of the ester to other alkyl or aryl groups can influence potency and selectivity by exploring different regions of the binding site. Studies on the modification of acetate and propionate (B1217596) side chains in biosynthetic pathways underscore the importance of these structures in enzymatic reactions. nih.gov

The potential impact of these alterations is summarized in the table below.

| Modification of Acetate Side Chain | Potential Impact on Efficacy and Selectivity | Reference |

| Ester to Amide Conversion | Introduces hydrogen bonding potential, may improve metabolic stability and target affinity. | nih.gov |

| Variation of the Ester Alkyl Group (e.g., methyl, propyl, benzyl) | Alters lipophilicity and steric interactions within the binding pocket, potentially affecting potency and selectivity. | mdpi.com |

| Modification of the Acetate Linker (e.g., chain extension/shortening) | Changes the distance and orientation of the terminal functional group, impacting binding affinity. | nih.gov |

| Introduction of Cyclic Moieties (e.g., replacing ethyl with cyclopropyl) | Restricts conformational flexibility, which can lead to a more favorable binding entropy and increased potency. | mdpi.com |

This table outlines hypothetical modifications to the this compound side chain and their potential effects based on general principles of medicinal chemistry and studies of related compounds.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, the key pharmacophoric features can be inferred from the SAR studies of related pyrimidine-based compounds.

The pyrimidine ring itself is a crucial pharmacophoric element, with the nitrogen atoms at positions 1 and 3 often acting as hydrogen bond acceptors. mdpi.comnih.gov The substituents on the pyrimidine ring provide additional points of interaction. For instance, amino groups at C2 or C4 can serve as hydrogen bond donors, while aromatic substituents can engage in π-π stacking or hydrophobic interactions with the target protein. mdpi.comresearchgate.net

Key pharmacophoric features for a hypothetical bioactive derivative of this compound might include:

A central pyrimidine ring for core scaffold interactions.

Hydrogen bond acceptors at N1 and N3 of the pyrimidine ring.

Specific substituents at C2, C4, and/or C6 that provide additional hydrogen bonding or hydrophobic interactions.

An acetate moiety at C5 with a carbonyl group acting as a hydrogen bond acceptor.

An appropriate ester alkyl group that fits into a specific hydrophobic pocket of the target.

Ligand-Based and Structure-Based Drug Design Strategies

The development of novel this compound derivatives can be significantly accelerated using computational drug design strategies. These can be broadly categorized as ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are active against the target. By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the physicochemical properties of the compounds with their biological activities. nih.gov For this compound derivatives, if a series of active analogs were identified, LBDD could be used to guide the synthesis of new compounds with a higher probability of being active.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. This approach involves docking candidate molecules into the active site of the target to predict their binding mode and affinity. nih.govacs.org This allows for the rational design of modifications to the ligand to improve its fit and interactions with the target. For instance, if the target of an this compound derivative was a kinase, docking studies could reveal key amino acid residues in the ATP-binding pocket that could be targeted for interaction, guiding the modification of the pyrimidine ring or the acetate side chain. nih.gov

Multi-Targeted Ligand Design Principles

Chronic and complex diseases often involve multiple biological pathways. Consequently, there is growing interest in developing multi-targeted ligands, single molecules designed to interact with two or more distinct biological targets. nih.govnih.gov This approach can offer advantages in terms of improved efficacy, reduced potential for drug resistance, and a more favorable side-effect profile compared to combination therapies.

The pyrimidine scaffold is a versatile platform for the design of multi-targeted agents. nih.gov By combining the pharmacophoric features of inhibitors for different targets into a single molecule with a pyrimidine core, researchers have successfully developed dual inhibitors. For example, pyrimidine-based compounds have been designed as dual inhibitors of multiple kinases, such as EGFR and VEGFR, or as dual inhibitors of enzymes like EGFR and COX-2. nih.govnih.gov

Starting with a lead compound like this compound, a multi-targeted ligand could be designed by:

Pharmacophore Merging: Integrating the key features of an inhibitor for a second target onto the this compound scaffold.

Scaffold Hopping: Replacing a part of a known inhibitor for a second target with the pyrimidine-5-acetate core while maintaining the key interactions.

Linker-Based Design: Using the acetate side chain as a linker to attach a separate pharmacophore that binds to a second target.

The successful design of such multi-targeted ligands requires a deep understanding of the SAR for each target and careful optimization to achieve balanced activity.

Mechanism of Action Studies for the Biological Effects of Ethyl 2 Pyrimidin 5 Yl Acetate

Elucidation of Molecular Targets and Binding Modes

Currently, there are no publicly available studies that have identified the specific molecular targets of Ethyl 2-(pyrimidin-5-YL)acetate or characterized its binding modes. Research in this area is essential to understand the compound's mechanism of action at a molecular level.

In the broader class of pyrimidine (B1678525) derivatives, a wide array of biological activities has been observed, suggesting a diversity of potential molecular targets. mdpi.comresearchgate.netajchem-a.com For instance, some pyrimidine-based compounds function as kinase inhibitors by targeting the ATP-binding pocket of enzymes crucial for cell signaling. nih.gov A proteomic analysis of pyrido[2,3-d]pyrimidine (B1209978) inhibitors, a related class of compounds, identified over 30 human protein kinases as potential targets. nih.gov Research on the isomeric compound, Ethyl 2-(pyrimidin-4-yl)acetate, suggests that the pyrimidine ring can interact with various enzymes and receptors, potentially inhibiting those involved in DNA synthesis. d-nb.info

Future research on this compound would likely involve computational docking studies to predict potential binding interactions with known protein targets, followed by in vitro binding assays and structural biology techniques like X-ray crystallography to confirm these interactions.

Investigation of Signal Transduction Pathways Affected

Specific studies detailing the signal transduction pathways modulated by this compound are not available in the current scientific literature.

However, based on the activities of related compounds, it can be hypothesized that this compound may influence key cellular signaling cascades. Pyrimidine derivatives are known to act as anti-inflammatory, anti-cancer, and antiviral agents, activities that are intrinsically linked to the modulation of signaling pathways. researchgate.netajchem-a.com For example, the anti-inflammatory effects of Ethyl 2-(pyrimidin-4-yl)acetate are attributed to its ability to inhibit inflammatory mediators, which would involve pathways such as the NF-κB or MAPK signaling cascades. d-nb.info Other pyrimidine-based molecules have been shown to inhibit receptor tyrosine kinases, thereby affecting downstream pathways like PI3K/AKT/mTOR, which are critical for cell growth and proliferation. biosynth.com Investigating which, if any, of these pathways are affected by this compound would be a critical step in defining its biological function.

Cellular Uptake and Subcellular Localization Studies

There is no published research on the cellular uptake mechanisms or the subcellular localization of this compound.

For a compound to exert a biological effect, it must typically cross the cell membrane and reach its intracellular target. Many pyrimidine analogues used in medicine, such as the anticancer drug 5-Fluorouracil, are recognized as prodrugs that require cellular uptake and subsequent intracellular activation. gjpb.de The transport into the cell can be mediated by specific nucleoside transporters or through passive diffusion, depending on the physicochemical properties of the molecule. Once inside the cell, the compound's localization—whether in the cytoplasm, nucleus, mitochondria, or other organelles—is crucial to its mechanism of action. Studies to determine these characteristics for this compound would likely employ techniques such as fluorescence microscopy with a labeled version of the compound or fractionation of cellular components followed by quantification.

Effects on Cellular Metabolism and Biosynthetic Pathways

The effects of this compound on cellular metabolism and specific biosynthetic pathways have not been documented.

The pyrimidine core of the molecule is a fundamental component of nucleic acids (DNA and RNA), and its biosynthesis is a critical and highly regulated metabolic pathway. It is well-established that pyrimidine analogues can interfere with this pathway, leading to cytotoxic effects in cancer cells. gjpb.de Furthermore, recent studies have revealed that cellular pyrimidine levels can influence broader metabolic processes, such as glucose oxidation and lipid synthesis, by affecting key enzymes like pyruvate (B1213749) dehydrogenase. Therefore, it is plausible that this compound could impact cellular energy metabolism or the synthesis of macromolecules. Metabolic profiling studies, such as metabolomics, would be required to determine the specific metabolic consequences of cellular exposure to this compound.

Transcriptomic and Proteomic Analysis of Cellular Response

No transcriptomic or proteomic studies have been published to analyze the global changes in gene or protein expression in response to treatment with this compound.

These "omics" approaches provide a powerful, unbiased view of the cellular response to a bioactive compound. Transcriptomic analysis (e.g., via RNA-Seq) can reveal which genes are up- or down-regulated, pointing towards the cellular pathways that are activated or inhibited. Similarly, proteomics can identify changes in protein abundance and post-translational modifications, offering direct insight into the functional cellular machinery being affected. nih.gov Such analyses could reveal, for example, if this compound induces a stress response, alters cell cycle regulation, or initiates an apoptotic program, thereby providing crucial clues about its mechanism of action.

Advanced Applications and Future Prospects of Ethyl 2 Pyrimidin 5 Yl Acetate

Role in Novel Drug Discovery and Development Programs

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in medicinal chemistry, and Ethyl 2-(pyrimidin-5-YL)acetate serves as a key starting material for the synthesis of various biologically active molecules. nih.gov The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Research Findings:

Derivatives of pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects. nih.govorientjchem.org For instance, certain pyrimidine derivatives have been investigated as inhibitors of enzymes like DNA gyrase, which is crucial for bacterial replication, transcription, and repair. nih.gov In cancer therapy, pyrimidine analogs are of significant interest. mdpi.comresearchgate.net While some therapies target the de novo synthesis of pyrimidines, cancer cells can develop resistance by utilizing salvage pathways. mdpi.comresearchgate.net This has led to the exploration of co-targeting both pathways to enhance therapeutic efficacy. mdpi.comresearchgate.net

The versatility of the pyrimidine core allows for the synthesis of diverse compound libraries, which can be screened for activity against a wide range of biological targets. nih.govnih.gov The structural modifications enabled by the ethyl acetate (B1210297) group in this compound provide a means to fine-tune the biological activity and physicochemical properties of the resulting molecules. nih.gov